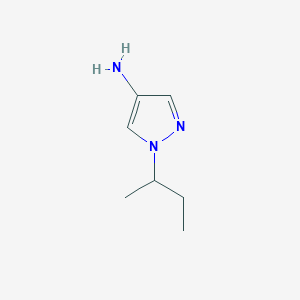

1-(Butan-2-yl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-6(2)10-5-7(8)4-9-10/h4-6H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHODAIYDXUBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Butan 2 Yl 1h Pyrazol 4 Amine and Its Analogues

Strategies for the Construction of the 1H-Pyrazol-4-amine Ring System

The construction of the 1H-pyrazol-4-amine core can be broadly categorized into two main approaches: building the heterocyclic ring from acyclic precursors (cyclocondensation reactions) and functionalizing a pre-existing pyrazole (B372694) ring at the desired positions.

Cyclocondensation Reactions Involving Hydrazines and 1,3-Difunctional Compounds

The most classical and widely utilized method for pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative with a three-carbon component containing electrophilic sites at the 1 and 3 positions. chim.it For the synthesis of 1-(butan-2-yl)-1H-pyrazol-4-amine, butan-2-ylhydrazine would serve as the N1-N2 building block.

A highly effective route to 3- and 5-aminopyrazoles involves the reaction of hydrazines with β-ketonitriles or α,β-unsaturated nitriles. chim.itnih.gov While these methods traditionally yield 3- or 5-aminopyrazoles, specific precursors can be designed to afford the 4-amino isomer. For instance, the reaction of a hydrazine with a suitably substituted malononitrile derivative can lead to the formation of a 4-aminopyrazole core.

The reaction of hydrazines with β-ketonitriles is a versatile method for synthesizing aminopyrazoles. The reaction proceeds through the initial formation of a hydrazone at the keto group, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. chim.it

Similarly, α,β-unsaturated nitriles that possess a leaving group at the β-position can react with hydrazines. The mechanism involves a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization onto the nitrile and subsequent elimination of the leaving group to form the aromatic pyrazole ring. chim.it

| Precursor Type | Hydrazine Derivative | Product | Ref. |

| β-Ketonitrile | Substituted Hydrazine | 5-Aminopyrazole | chim.it |

| α,β-Unsaturated Nitrile | Substituted Hydrazine | 5-Aminopyrazole | chim.it |

An alternative approach involves the cyclization of arylhydrazones derived from active methylene nitriles. For example, methylene groups in compounds like p-nitrobenzylcyanide are sufficiently acidic to couple with diazonium salts, yielding arylhydrazones. These intermediates can then undergo a Thorpe-Ziegler cyclization to form 4-aminopyrazoles. mdpi.com This method involves an intramolecular nucleophilic attack of a carbanion generated adjacent to one nitrile group onto the carbon of the other nitrile group. While the initial example involves arylhydrazones, the principle can be extended to alkylhydrazones.

The general pathway involves:

Formation of Hydrazone: Coupling of a diazonium salt with an active methylene compound (like a substituted benzylcyanide) to form a hydrazone.

Thorpe-Ziegler Cyclization: Base-catalyzed intramolecular cyclization of the hydrazone to form an enamine intermediate, which tautomerizes to the final 4-aminopyrazole. mdpi.com

Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules in a single step. Several MCRs have been developed for the synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, which often utilize aminopyrazoles as key intermediates. nih.gov In many of these reactions, a 5-aminopyrazole is first formed in situ and then reacts with other components to build the fused ring system. For instance, the reaction of a hydrazine, a β-ketonitrile, a β-diketone, and an aldehyde can lead to the formation of a pyrazolo[3,4-b]pyridine core. Although this leads to a fused system, the underlying chemistry demonstrates a powerful method for constructing the aminopyrazole scaffold itself as part of a larger molecular assembly. nih.gov

Direct Amination and Functionalization at the Pyrazole C4 Position

This strategy involves the synthesis of a 1-(butan-2-yl)-1H-pyrazole ring first, followed by the introduction of an amino group at the C4 position. This is often a more regioselective approach than building the ring from scratch.

A practical and widely used two-step method involves the nitration of a pyrazole followed by the reduction of the resulting nitro group. mdpi.com

N-Alkylation and Nitration: Commercially available 4-nitropyrazole can be N-alkylated to introduce the desired substituent at the N1 position. For the target molecule, this would involve reacting 4-nitropyrazole with a butan-2-yl halide or alcohol (e.g., under Mitsunobu conditions). nih.gov

Reduction of the Nitro Group: The resulting 1-(butan-2-yl)-4-nitro-1H-pyrazole is then reduced to the corresponding 4-aminopyrazole. This reduction can be achieved using various standard methods, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or using metal catalysts like iron in acidic medium. mdpi.compreprints.org

This nitration-reduction sequence is a common and reliable method for preparing 4-aminopyrazoles, avoiding the potential for hazardous acidic waste associated with direct nitration of the parent pyrazole. mdpi.com

| Step | Reagents & Conditions | Intermediate/Product | Ref. |

| N-Alkylation | 4-Nitropyrazole, sec-Butanol, DEAD, PPh₃ (Mitsunobu) | 1-(Butan-2-yl)-4-nitro-1H-pyrazole | nih.gov |

| Reduction | 1-(Butan-2-yl)-4-nitro-1H-pyrazole, H₂, Pd/C | This compound | mdpi.com |

Post-Cyclization Modifications and Functional Group Interconversions on the Pyrazole Scaffold

Another advanced strategy involves preparing a pyrazole with a different functional group at the C4 position, which is then chemically converted into an amino group. This approach is particularly useful if the precursor C4-functionalized pyrazole is readily accessible. The Curtius, Schmidt, and Hofmann rearrangements are classic organic reactions that convert carboxylic acids or their derivatives into primary amines. wikipedia.orgwikipedia.org

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide into an isocyanate, which can then be hydrolyzed to the primary amine. wikipedia.orgnih.gov To apply this to the pyrazole system, one would start with 1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid. This acid would be converted to its acyl azide (e.g., via the acid chloride and sodium azide, or directly using diphenylphosphoryl azide). Heating the acyl azide induces the rearrangement to the isocyanate, which upon aqueous workup, yields this compound. nih.govresearchgate.net

Schmidt Reaction: The Schmidt reaction achieves a similar transformation, converting a carboxylic acid directly to an amine using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orglibretexts.org The reaction proceeds through an acyl azide intermediate that rearranges to an isocyanate, which is then hydrolyzed. libretexts.org

Hofmann Rearrangement: This rearrangement converts a primary amide into a primary amine with one fewer carbon atom. The starting material would be 1-(butan-2-yl)-1H-pyrazole-4-carboxamide, which can be prepared from the corresponding carboxylic acid. Treatment of the amide with bromine or N-bromosuccinimide in the presence of a strong base would initiate the rearrangement to the isocyanate, followed by hydrolysis to the desired 4-aminopyrazole.

| Rearrangement | Starting Material | Key Reagents | Product |

| Curtius | Pyrazole-4-carboxylic acid | 1. SOCl₂ 2. NaN₃ 3. Heat, H₂O | 4-Aminopyrazole |

| Schmidt | Pyrazole-4-carboxylic acid | HN₃, H₂SO₄ | 4-Aminopyrazole |

| Hofmann | Pyrazole-4-carboxamide | Br₂, NaOH | 4-Aminopyrazole |

Stereoselective and Regioselective Introduction of the Butan-2-yl Moiety at the N1 Position

The selective introduction of the butan-2-yl group at the N1 position of the pyrazole ring is a critical challenge in the synthesis of this compound. The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2, which can both be alkylated, leading to a mixture of regioisomers. beilstein-journals.orgresearchgate.net Achieving high regioselectivity for N1-alkylation is therefore a primary objective. Furthermore, as the butan-2-yl group is chiral, controlling the stereochemistry at this position is essential for producing enantiomerically pure compounds, which can have significantly different biological activities.

N-alkylation of pyrazoles is a common method for introducing substituents onto the nitrogen atoms. researchgate.netnih.gov In the context of synthesizing this compound, this involves reacting a 4-aminopyrazole derivative with a suitable butan-2-yl precursor.

Key N-Alkylation Strategies:

Reaction with Alkyl Halides: A traditional approach involves the reaction of the pyrazole with a butan-2-yl halide (e.g., 2-bromobutane or 2-iodobutane) in the presence of a base. The choice of base and solvent can significantly influence the N1/N2 regioselectivity. beilstein-journals.org

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative for N-alkylation, often showing a preference for the N2 position in indazoles, a related heterocyclic system. beilstein-journals.org This suggests that careful consideration of the reaction conditions is necessary to favor N1 alkylation in pyrazoles.

Michael Addition: A catalyst-free Michael addition of pyrazoles to activated alkenes has been shown to be a highly regioselective method for N1-alkylation, achieving high yields and excellent N1/N2 ratios. researchgate.netnih.gov This strategy could be adapted using a suitable Michael acceptor containing the butan-2-yl moiety.

Acid-Catalyzed Alkylation: A newer method utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst for the N-alkylation of pyrazoles, offering an alternative to methods requiring strong bases or high temperatures. mdpi.com

The regioselectivity of these reactions is influenced by both steric and electronic factors of the pyrazole ring and the alkylating agent. beilstein-journals.org

Table 1: Comparison of N-Alkylation Strategies

| Strategy | Precursors | Conditions | Regioselectivity |

| Alkyl Halide Reaction | 4-Aminopyrazole, Butan-2-yl halide | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | Variable, influenced by base and solvent |

| Mitsunobu Reaction | 4-Aminopyrazole, Butan-2-ol | DEAD, PPh3 | Often favors N2 in related systems |

| Michael Addition | 4-Aminopyrazole, Butan-2-yl containing Michael acceptor | Catalyst-free | High N1 selectivity |

| Acid-Catalyzed Alkylation | 4-Aminopyrazole, Butan-2-yl trichloroacetimidate | Brønsted acid catalyst | Good yields, regioselectivity controlled by sterics |

Since the butan-2-yl group is chiral, the synthesis of enantiomerically pure this compound requires stereochemical control. This can be achieved through several approaches:

Use of Chiral Precursors: Starting with an enantiomerically pure butan-2-yl precursor, such as (R)- or (S)-2-bromobutane, will directly lead to the corresponding enantiomer of the final product, assuming the reaction proceeds with retention or predictable inversion of configuration.

Asymmetric Synthesis: Chiral auxiliaries can be employed to direct the stereoselective addition of the butan-2-yl group. For instance, tert-butanesulfinamide has been used as a chiral auxiliary in the synthesis of other chiral pyrazole derivatives. nih.govresearchgate.net

Chiral Chromatography: If a racemic mixture is produced, the enantiomers can be separated using chiral high-performance liquid chromatography (HPLC).

A detailed study on the stereoselective synthesis of novel pyrazole derivatives utilized tert-butanesulfinamide as a chiral auxiliary to introduce a chiral center adjacent to the pyrazole nitrogen. nih.govresearchgate.net This approach involves the condensation of a chiral sulfinamide with an aldehyde to form a chiral sulfinyl imine, followed by stereoselective addition of a nucleophile. nih.govresearchgate.net A similar strategy could be adapted for the synthesis of this compound.

Analytical and Spectroscopic Characterization Techniques in Synthetic Verification

The verification of the structure and purity of synthesized this compound and its analogues relies on a combination of analytical and spectroscopic techniques. nih.govslideshare.netresearchgate.netekb.egnih.govresearchgate.net These methods provide crucial information about the molecular structure, functional groups, and elemental composition of the compounds.

Common Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of protons in the molecule, which is essential for confirming the presence of the butan-2-yl group and the pyrazole ring protons. nih.govmdpi.comacs.org

¹³C NMR: Reveals the number and types of carbon atoms, aiding in the structural elucidation of the pyrazole core and the butan-2-yl substituent. nih.govmdpi.com

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the N-H stretching of the amine group and C=N and C=C stretching vibrations of the pyrazole ring. mdpi.comnih.gov

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which helps in confirming the molecular formula. slideshare.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. nih.govacs.org

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which is used to verify the empirical and molecular formula. nih.govnih.gov

X-ray Crystallography: When a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule, confirming the connectivity of atoms and the stereochemistry. researchgate.netnih.govnih.gov

Melting Point: A physical property used to assess the purity of a solid compound. slideshare.net

Thin-Layer Chromatography (TLC): A simple and rapid technique used to monitor the progress of a reaction and to assess the purity of the product. slideshare.netresearchgate.net

These techniques, used in combination, provide a comprehensive characterization of the synthesized compounds, ensuring their identity and purity.

Chemical Reactivity and Derivatization Studies of 1 Butan 2 Yl 1h Pyrazol 4 Amine

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a π-excessive aromatic system, which influences its susceptibility to electrophilic and nucleophilic attacks. nih.gov The presence of the butan-2-yl group at the N1 position and the amino group at the C4 position further modulates this reactivity.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus

Electrophilic substitution reactions on the pyrazole ring are a common method for its functionalization. nih.gov The position of substitution is directed by the existing substituents. In 1-substituted pyrazoles, the C4 position is generally the most susceptible to electrophilic attack. nih.govlibretexts.org However, in 1-(butan-2-yl)-1H-pyrazol-4-amine, the C4 position is already occupied by the amino group. The amino group is a strong activating group, further enhancing the electron density of the pyrazole ring. Consequently, electrophilic substitution would be directed to the available C3 and C5 positions.

Common electrophilic substitution reactions applicable to pyrazoles include:

Halogenation: The reaction with halogens like chlorine, bromine, or iodine in the presence of a suitable solvent can introduce halogen atoms onto the pyrazole ring.

Nitration: Treatment with a nitrating mixture (e.g., nitric acid and sulfuric acid) can introduce a nitro group. mdpi.com

Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group. libretexts.org

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, can introduce acyl or alkyl groups, respectively, although they can be less straightforward with highly activated rings. libretexts.org

The specific regioselectivity of these reactions on this compound would depend on the reaction conditions and the nature of the electrophile, with substitution likely occurring at the C5 position due to steric hindrance from the butan-2-yl group at N1 potentially hindering attack at C3.

Nucleophilic Substitution and Addition Reactions on the Pyrazole Ring

Nucleophilic substitution on the pyrazole ring is generally less common than electrophilic substitution due to the electron-rich nature of the ring. nih.govencyclopedia.pub However, such reactions can occur under specific conditions, particularly if the ring is activated by electron-withdrawing groups or through the formation of an intermediate that facilitates nucleophilic attack. encyclopedia.pubacs.org For instance, N-nitropyrazoles can undergo nucleophilic substitution. acs.org

While direct nucleophilic substitution on the unsubstituted carbon atoms of the pyrazole ring in this compound is unlikely, reactions involving the displacement of a leaving group at a substituted position are possible. For example, if a halogen were introduced at the C5 position, it could potentially be displaced by a strong nucleophile.

Transformations of the 4-Amino Functional Group

The 4-amino group is a versatile functional handle that allows for a wide array of chemical modifications, significantly expanding the chemical space accessible from this compound. acs.org

Formation of Amides, Sulfonamides, and Ureas

The primary amino group of this compound can readily react with various electrophiles to form stable amide, sulfonamide, and urea (B33335) derivatives.

Amides: Acylation of the 4-amino group with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) yields the corresponding N-(1-(butan-2-yl)-1H-pyrazol-4-yl)amides. nih.govsphinxsai.comorganic-chemistry.orgyoutube.com These reactions are typically straightforward and high-yielding. A variety of pyrazole amide derivatives have been synthesized and studied for their biological activities. science.gov

Sulfonamides: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of N-(1-(butan-2-yl)-1H-pyrazol-4-yl)sulfonamides. nih.govnih.gov This class of compounds is of significant interest in medicinal chemistry.

Ureas: The amino group can react with isocyanates to form urea derivatives. nih.govnih.gov For instance, reaction with an appropriate isocyanate would yield 1-(1-(butan-2-yl)-1H-pyrazol-4-yl)-3-substituted ureas.

| Derivative Type | Reactant | General Product Structure |

|---|---|---|

| Amide | R-COCl or (RCO)₂O | |

| Sulfonamide | R-SO₂Cl | |

| Urea | R-NCO |

Py represents the 1-(butan-2-yl)-1H-pyrazol-4-yl moiety.

Reactions Involving the Nitrogen Lone Pair (e.g., Condensations, Diazo Reactions)

The lone pair of electrons on the nitrogen atom of the 4-amino group allows it to act as a nucleophile in various reactions.

Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). These imines can be further reduced to secondary amines.

Diazotization Reactions: Treatment of the 4-amino group with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) leads to the formation of a diazonium salt. researchgate.net Pyrazole diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions, such as:

Sandmeyer-type reactions: The diazonium group can be replaced by a wide range of substituents, including halogens, cyano, and hydroxyl groups.

Azo coupling: The diazonium salt can react with electron-rich aromatic compounds (azo coupling partners) to form azo dyes. researchgate.net

Cyclization Reactions Utilizing the 4-Amino Group to Form Fused Heterocycles (e.g., Pyrazolopyrimidines, Pyrazolopyridines)

The 4-amino group is a key component in the synthesis of fused heterocyclic systems, where the pyrazole ring is annulated with another ring. These fused systems are of great interest in medicinal chemistry.

Pyrazolopyrimidines: Condensation of 4-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a common strategy for the synthesis of pyrazolo[3,4-d]pyrimidines. nih.gov The reaction of this compound with a β-ketoester, for example, would lead to the formation of a substituted pyrazolo[3,4-d]pyrimidin-4-one. Microwave-assisted cyclization has been shown to be an efficient method for these transformations. nih.gov

Pyrazolopyridines: Reaction of 4-aminopyrazoles with α,β-unsaturated carbonyl compounds or their synthetic equivalents can lead to the formation of pyrazolo[3,4-b]pyridines. researchgate.netnih.gov For instance, a condensation reaction with an appropriately substituted α,β-unsaturated aldehyde or ketone would yield a substituted pyrazolo[3,4-b]pyridine. researchgate.net The Gould-Jacobs reaction, involving the reaction of an aminopyrazole with a diethyl 2-(ethoxymethylene)malonate derivative, is another route to pyrazolo[3,4-b]pyridines. nih.gov

| Fused Heterocycle | Typical Reagent | General Reaction Scheme |

|---|---|---|

| Pyrazolopyrimidine | β-Diketone or β-Ketoester | 4-Aminopyrazole + R'COCH₂COR'' → Pyrazolo[3,4-d]pyrimidine |

| Pyrazolopyridine | α,β-Unsaturated Carbonyl Compound | 4-Aminopyrazole + R'CH=CHCOR'' → Pyrazolo[3,4-b]pyridine |

Chemical Modifications and Stereochemical Impact of the N1-Butan-2-yl Substituent

The N1-butan-2-yl group of this compound introduces a chiral center to the molecule, which can have significant implications for its chemical and biological properties. The presence of this stereocenter means the compound can exist as (R) and (S) enantiomers. The steric bulk of the sec-butyl group, positioned adjacent to the pyrazole ring nitrogen, influences the regioselectivity of further reactions on the pyrazole ring.

In the context of N-alkylation of pyrazoles, the steric hindrance presented by substituents on the nitrogen atom can direct incoming groups to the less hindered nitrogen in unsymmetrical pyrazoles. mdpi.comresearchgate.net For this compound, the N1-position is already occupied, meaning further alkylation would likely occur at the N2-position, though this is generally less favorable in 1-substituted pyrazoles. More relevant is the influence of the N1-substituent on reactions at other positions of the pyrazole ring, such as electrophilic substitution at the C4-amino group or at the C5-position. The electron-donating nature of the alkyl group can affect the aromaticity and electron density of the pyrazole ring, potentially influencing the reactivity of the C4-amino group. researchgate.net

The chirality of the butan-2-yl group is of particular interest in the development of chiral catalysts or in asymmetric synthesis. While specific studies on this compound as a chiral ligand are not extensively documented, the principle of using chiral N-alkyl heterocycles is well-established. nih.govnih.gov The stereochemical outcome of reactions involving this compound, or its derivatives, could be influenced by the configuration of the chiral center, potentially leading to diastereoselective or enantioselective transformations in subsequent reactions.

This compound as a Versatile Synthetic Intermediate for Complex Molecular Architectures

4-Aminopyrazoles are recognized as valuable building blocks in the synthesis of a variety of heterocyclic compounds, including those with pharmaceutical relevance. mdpi.comarkat-usa.orgmdpi.com By analogy, this compound serves as a versatile intermediate for creating more complex molecular structures. The presence of a primary amino group at the C4-position and a reactive C5-position allows for a range of chemical transformations.

Scaffold Derivatization and Diversification Strategies

The 4-amino group of this compound is a primary site for derivatization. It can readily react with various electrophiles, such as acyl chlorides, sulfonyl chlorides, and isocyanates, to form the corresponding amides, sulfonamides, and ureas. These reactions allow for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships in medicinal chemistry programs. nih.gov

Furthermore, the pyrazole ring itself can be functionalized. The C5-position is susceptible to electrophilic substitution, a common reactivity pattern for 4-aminopyrazoles. quora.com This allows for the introduction of substituents such as halogens, nitro groups, or formyl groups, which can then be used for further synthetic manipulations. For instance, a formyl group at C5 can participate in condensation reactions to build fused ring systems. semanticscholar.org

The general reactivity of 4-aminopyrazoles suggests that this compound can be a precursor for a variety of derivatives. The table below illustrates potential derivatization reactions based on known pyrazole chemistry.

| Reaction Type | Reagent Example | Potential Product Structure |

| Acylation | Acetyl Chloride | N-(1-(Butan-2-yl)-1H-pyrazol-4-yl)acetamide |

| Sulfonylation | Benzenesulfonyl Chloride | N-(1-(Butan-2-yl)-1H-pyrazol-4-yl)benzenesulfonamide |

| Urea Formation | Phenyl Isocyanate | 1-(1-(Butan-2-yl)-1H-pyrazol-4-yl)-3-phenylurea |

| C5-Halogenation | N-Bromosuccinimide | 5-Bromo-1-(butan-2-yl)-1H-pyrazol-4-amine |

Development of Hybrid Pyrazole-Containing Systems

A significant application of 4-aminopyrazoles is in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. mdpi.commdpi.comresearchgate.net These fused systems are of great interest in medicinal chemistry. The general strategy involves the condensation of a 4-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. In the case of this compound, reaction with a β-diketone would be expected to yield a pyrazolo[3,4-b]pyridine derivative.

The reaction of 5-aminopyrazoles with various bielectrophilic reagents is a well-established route to a diverse range of fused pyrazoloazines, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[5,1-c] mdpi.commdpi.comnih.govtriazines. mdpi.combeilstein-journals.orgbeilstein-journals.org By analogy, the 4-amino group and the N1-nitrogen of the pyrazole ring in this compound can participate in cyclization reactions to form such hybrid systems. For example, reaction with a β-ketoester could lead to the formation of a pyrazolo[3,4-b]pyridinone.

The synthesis of these hybrid systems can often be achieved through multicomponent reactions, providing a rapid and efficient means to generate molecular diversity. beilstein-journals.org The specific nature of the N1-butan-2-yl substituent could influence the reactivity and regioselectivity of these cyclization reactions.

| Fused System | General Reagent | Potential Product Class |

| Pyrazolo[3,4-b]pyridine | 1,3-Diketone | 1-(Butan-2-yl)-pyrazolo[3,4-b]pyridines |

| Pyrazolo[3,4-d]pyrimidine | Formamide | 1-(Butan-2-yl)-pyrazolo[3,4-d]pyrimidines |

| Pyrazolo[1,5-a]pyrimidine | β-Ketoester | 1-(Butan-2-yl)-pyrazolo[1,5-a]pyrimidines |

Computational Chemistry and Cheminformatics Investigations of 1 Butan 2 Yl 1h Pyrazol 4 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electronic distribution, stability, and reactivity of 1-(butan-2-yl)-1H-pyrazol-4-amine.

Aromaticity and Stability Assessments of the Pyrazole (B372694) Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. researchgate.netnih.gov Its aromaticity is a key determinant of its stability and reactivity. The aromatic character arises from a cyclic, planar arrangement of atoms with a continuous system of p-orbitals containing 6 π-electrons, conforming to Hückel's rule (4n+2 π electrons). masterorganicchemistry.comlibretexts.org In the pyrazole ring, one nitrogen atom is pyrrole-like, contributing a lone pair to the aromatic sextet, while the other is pyridine-like, with its lone pair located in an sp2 hybrid orbital in the plane of the ring. nih.gov

The aromaticity of the pyrazole ring in derivatives like this compound can be quantitatively assessed using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA: This geometry-based index evaluates aromaticity by analyzing the bond length alternation within the ring. A value close to 1 indicates high aromaticity, while values close to or below zero suggest a non-aromatic or anti-aromatic character, respectively.

NICS: This magnetic criterion measures the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)zz). researchgate.netgithub.io Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic current associated with anti-aromaticity. numberanalytics.com

Table 1: Representative Computational Metrics for Aromaticity Assessment of Pyrazole Derivatives

| Method | Parameter | Typical Value for Aromatic Pyrazoles | Interpretation |

| HOMA | Geometric Index | ~0.7 - 0.9 | High degree of aromaticity |

| NICS | NICS(0) (ppm) | -10 to -15 | Significant magnetic shielding, indicating aromaticity researchgate.net |

| NICS | NICS(1)zz (ppm) | -8 to -12 | Strong diatropic ring current, confirming aromaticity researchgate.net |

Note: The values presented are typical ranges observed for various pyrazole derivatives and are used here to infer the expected aromatic character of this compound.

Reaction Mechanism Predictions and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This includes identifying reactants, products, intermediates, and, crucially, transition states. For the synthesis of this compound, a key step would likely involve the N-alkylation of a pyrazol-4-amine precursor.

Computational studies on the N-alkylation of pyrazoles have explored various catalytic conditions and reaction pathways. researchgate.netmdpi.comsemanticscholar.org These studies often propose mechanisms involving the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an alkylating agent. semanticscholar.org A proposed mechanism for the formation of this compound could involve the reaction of 1H-pyrazol-4-amine with a sec-butyl halide or a similar electrophile.

Transition state analysis for such a reaction would involve locating the highest energy point along the reaction coordinate. The geometry and energy of the transition state provide critical information about the reaction's feasibility and kinetics. For instance, in an SN2-type alkylation, the transition state would feature a partially formed N-C bond and a partially broken C-leaving group bond. DFT calculations can model these transient structures and compute the activation energy barrier, which is essential for predicting reaction rates. Studies have shown that the regioselectivity of N-alkylation on unsymmetrical pyrazoles is often governed by steric effects, favoring alkylation at the less hindered nitrogen atom. mdpi.comresearchgate.net

Conformational Analysis and Tautomerism Studies

The butan-2-yl group attached to the N1 position of the pyrazole ring introduces conformational flexibility. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. For this compound, rotation around the N1-C(sec-butyl) bond will lead to different conformers. Computational methods can perform a systematic scan of the potential energy surface by rotating this bond to identify low-energy, stable conformations. acs.org These stable conformers are crucial for understanding how the molecule might fit into a receptor binding site.

Tautomerism is another important aspect for pyrazole derivatives. For the parent 1H-pyrazol-4-amine, annular tautomerism, where the proton can reside on either of the two ring nitrogens, is a key consideration. However, in this compound, the N1 position is substituted, which quenches this form of tautomerism. nih.gov

Another potential tautomeric equilibrium to consider is the amine-imine tautomerism of the 4-amino group. While the amine form is generally predominant for aminopyrazoles, computational studies can quantify the relative energies of the amine and imine tautomers in different environments (gas phase and solution). academie-sciences.frresearchgate.net DFT calculations on related aminopyrazoles have consistently shown the amine tautomer to be the more stable form. nih.gov

Molecular Modeling and Docking Studies for Hypothetical Target Interactions

While the specific biological targets of this compound are not defined, molecular modeling and docking studies can be used to hypothesize potential interactions with various proteins. Pyrazole derivatives are known to inhibit a wide range of enzymes, including kinases and proteasomes. nih.govnih.govmdpi.com

Exploration of Binding Modes and Interaction Fingerprints

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method involves placing the 3D structure of this compound into the binding site of a hypothetical target and evaluating the binding affinity using a scoring function. The resulting binding mode reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking.

For this compound, the pyrazole ring can act as a scaffold. The amino group at C4 can serve as a hydrogen bond donor and acceptor, while the butan-2-yl group at N1 can engage in hydrophobic interactions within a binding pocket. Docking studies on similar pyrazole-based inhibitors have highlighted the importance of hydrogen bonding interactions with the hinge region of kinases or the active site residues of other enzymes. nih.govrsc.org

Interaction fingerprints are a way to encode the complex 3D information of a protein-ligand interaction into a simplified, one-dimensional format. mdpi.com These fingerprints represent the presence or absence of specific types of interactions (e.g., hydrogen bonds, hydrophobic contacts) with particular amino acid residues in the binding site. numberanalytics.com By generating an interaction fingerprint for a docked pose of this compound, it can be compared to the fingerprints of known active compounds to assess the likelihood of similar binding and activity. mdpi.com

Table 2: Potential Interaction Profile of this compound in a Hypothetical Kinase Binding Site

| Molecular Moiety | Potential Interaction Type | Interacting Protein Residue (Example) |

| Pyrazole Ring Nitrogen | Hydrogen Bond Acceptor | Hinge Region Backbone NH |

| 4-Amino Group | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine side chains |

| Butan-2-yl Group | Hydrophobic Interaction | Leucine, Valine, Alanine side chains |

| Pyrazole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan side chains |

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govchemmethod.com

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown but a set of active ligands is available. acs.org It relies on the principle that molecules with similar structures are likely to have similar biological activities. Methods like pharmacophore modeling and quantitative structure-activity relationship (QSAR) are employed. A pharmacophore model for pyrazole-based inhibitors could be generated, defining the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. This model could then be used to screen databases for compounds that match these features, including this compound.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be performed. nih.govnih.gov This typically involves docking a large library of compounds into the target's binding site and ranking them based on their predicted binding affinity. nih.govfiu.edu If a hypothetical target for this compound were identified, SBVS could be used to compare its predicted binding to that of thousands of other molecules, providing a relative assessment of its potential as an inhibitor. Successful virtual screening campaigns have identified potent pyrazole-based inhibitors for various targets. nih.govacs.org

Cheminformatics for Compound Library Design and Synthetic Prioritization

Cheminformatics plays a pivotal role in modern drug discovery by enabling the systematic design and prioritization of compound libraries for synthesis and biological screening. nih.govnthrys.com For a molecule like this compound, these computational techniques allow for the exploration of vast chemical space to identify analogs with potentially improved potency, selectivity, and pharmacokinetic properties. By leveraging data-driven methods, researchers can move beyond serendipitous discovery and rationally design libraries enriched with promising candidates. nih.govnih.gov This section details the cheminformatics strategies used to design compound libraries centered around the this compound core, focusing on scaffold exploration, bioisosteric replacement, and predictive synthesis planning.

Scaffold Exploration and Bioisosteric Replacement Strategies

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in numerous approved drugs and bioactive compounds. nih.govnih.govtandfonline.com Its utility stems from its metabolic stability and its ability to act as a versatile scaffold for arranging substituents in a specific three-dimensional orientation to interact with biological targets. nih.govnih.gov Cheminformatics-driven scaffold exploration aims to identify novel core structures that mimic the essential features of the parent scaffold while offering advantages in terms of synthetic accessibility, intellectual property, or biological activity.

Scaffold Hopping is a computational strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This is achieved by replacing the central scaffold—in this case, the pyrazole ring of this compound—with a different heterocyclic system that preserves the spatial arrangement of key pharmacophoric features. Computational methods based on 3D shape and electrostatic similarity are often employed to screen virtual libraries for suitable replacement scaffolds. acs.org For instance, a scaffold hopping exercise might identify imidazo[1,2-a]pyrazin-8-one or other bicyclic systems as potential replacements for the pyrazole core, leading to entirely new chemical series with encouraging biological activity and improved properties like reduced lipophilicity. acs.org

Bioisosteric Replacement is a more conservative approach where a functional group or moiety is exchanged for another with similar physical and chemical properties, with the goal of maintaining or improving biological activity. acs.orgnih.gov This strategy is fundamental in medicinal chemistry for optimizing lead compounds. lookchem.com The pyrazole nucleus itself can be considered a bioisostere of other five-membered heterocycles. Studies have shown that replacing the pyrazole ring with isosteres like thiazole, triazole, imidazole, or oxadiazole can lead to compounds that retain the desired biological activity, as demonstrated in the development of cannabinoid receptor antagonists based on the rimonabant (B1662492) scaffold. nih.govrsc.orgacs.org However, the success of such a replacement is highly dependent on the specific biological target, as a substitution that works for one target may lead to a loss of activity for another. acs.org

In the context of this compound, bioisosteric replacement strategies could be applied to both the pyrazole core and its substituents. The 4-amino group, for example, could be replaced with other hydrogen bond donors/acceptors, while the N1-butan-2-yl group could be modified to explore different binding pocket interactions or alter metabolic stability.

Below is a table of potential bioisosteric replacements for the pyrazole scaffold in this compound, based on common practices in medicinal chemistry.

| Original Scaffold | Potential Bioisosteric Replacements | Rationale |

| Pyrazole | Imidazole, Triazole, Thiazole, Oxadiazole | These five-membered heterocycles have similar sizes, shapes, and electronic properties to pyrazole, allowing them to serve as effective substitutes in many cases. acs.orgnih.govresearchgate.net |

| Pyrazole | Pyrrole, Furan, Thiophene | While differing in the number and type of heteroatoms, these rings can sometimes mimic the overall steric and electronic profile of the pyrazole scaffold. |

| 4-Amino Group | Hydroxyl (-OH), Methylamino (-NHCH₃), Amide (-NHCOR), Small heterocycles (e.g., tetrazole) | These groups can replicate the hydrogen bonding capabilities of the amine group, which is often crucial for target interaction. |

| Butan-2-yl Group | Cyclopentyl, Tetrahydrofuranyl, Isopropyl, tert-Butyl | These substitutions can explore different hydrophobic pockets, influence solubility, and alter the metabolic profile of the compound. psu.edu |

Computational Approaches for Predictive Synthesis Planning

After designing a virtual library of promising analogs of this compound, the next critical step is to assess their synthetic feasibility. Computational approaches for predictive synthesis planning are becoming increasingly vital for prioritizing which compounds to synthesize. eurasianjournals.com These tools can save significant time and resources by identifying synthetic routes that are most likely to be successful and efficient.

Retrosynthetic Analysis and Reaction Prediction: Computer-Aided Synthesis Planning (CASP) tools utilize algorithms to perform retrosynthetic analysis, breaking down a complex target molecule into simpler, commercially available starting materials. These programs often rely on vast databases of known chemical reactions. For pyrazole derivatives, common synthetic routes like the Knorr cyclization (reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative) or 1,3-dipolar cycloadditions are well-documented and form the basis for many predictive models. researchgate.netresearchgate.netnih.gov Modern approaches may employ machine learning and deep learning models, trained on millions of published reactions, to predict novel synthetic pathways or to suggest the most viable route from a set of possibilities. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and ADME/Tox Prediction: Before committing to synthesis, computational models can predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) of the designed analogs. 2D and 3D-QSAR models can forecast the potency of new compounds based on the properties of a training set of known molecules. nih.govmdpi.com Similarly, in silico models can predict properties like solubility, permeability, and potential toxicity, allowing researchers to filter out compounds with undesirable characteristics early in the discovery process. nih.govresearchgate.net For example, a virtual library of this compound analogs could be screened to flag molecules predicted to have poor oral bioavailability or a high risk of mutagenicity. nih.gov

The integration of these computational tools creates a powerful workflow for library design and prioritization. Starting with a single compound, cheminformatics enables the exploration of thousands of related structures, filters them based on predicted activity and drug-like properties, and finally provides a ranked list of candidates with plausible synthetic routes.

The table below summarizes key computational approaches used in predictive synthesis planning for novel pyrazole derivatives.

| Computational Approach | Description | Application to Pyrazole Library Design |

| Computer-Aided Synthesis Planning (CASP) | Algorithms perform retrosynthesis by applying known reaction rules to deconstruct a target molecule into simpler precursors. | Suggests synthetic routes for novel analogs of this compound based on established pyrazole syntheses like the Knorr or Paal-Knorr reactions. researchgate.netresearchgate.net |

| Machine Learning-Based Reaction Prediction | Deep learning models trained on large reaction databases predict the products of reactions or suggest optimal reaction conditions. | Can help overcome limitations of rule-based systems by predicting outcomes for novel combinations of reactants, facilitating the synthesis of more diverse pyrazole analogs. neovarsity.orgparssilico.com |

| Quantum Mechanical (QM) Calculations | Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms and predict activation energies, helping to assess the feasibility of a proposed synthetic step. eurasianjournals.comresearchgate.net | Validates challenging or novel steps in a proposed synthesis for a high-priority pyrazole derivative. |

| ADME/Tox and Property Prediction | In silico models predict physicochemical properties, pharmacokinetics (ADME), and potential toxicities of designed compounds. nthrys.comnih.gov | Prioritizes synthetic targets by filtering out molecules with predicted poor drug-like properties (e.g., low solubility, high toxicity) before synthesis is attempted. |

In Vitro Biological Activity and Structure Activity Relationship Sar Studies of 1 Butan 2 Yl 1h Pyrazol 4 Amine Derivatives

General Overview of Pyrazole-Mediated Biological Pathways

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The metabolic stability of the pyrazole ring contributes to its frequent use in the development of new therapeutic agents.

The biological activities of pyrazole-containing compounds are diverse and target various cellular pathways. In oncology, pyrazole derivatives have been designed to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and MAP kinases. For instance, Encorafenib, a trisubstituted pyrazole derivative, targets the MAP signaling pathway by inhibiting BRAF kinase and is approved for treating certain types of melanoma. Similarly, Larotrectinib, a fused pyrimidine-pyrazole compound, is an inhibitor of tropomyosin kinase receptors (Trk) used in the treatment of solid tumors.

Beyond cancer, pyrazole derivatives have demonstrated efficacy as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes. They also exhibit antimicrobial properties, with some derivatives showing broad-spectrum activity against bacteria and fungi. The versatility of the pyrazole scaffold allows for structural modifications that can modulate its biological activity, making it a valuable starting point for the design of new drugs targeting a variety of diseases.

In Vitro Enzyme Inhibition Studies

Modulation of Kinase Activity (e.g., Checkpoint Kinases, MAP Kinases)

Derivatives of 1-(Butan-2-yl)-1H-pyrazol-4-amine have been investigated for their potential to modulate the activity of various kinases, which are critical regulators of cell signaling pathways. A key area of focus has been the inhibition of cyclin-dependent kinases (CDKs), which play a central role in cell cycle progression and are often dysregulated in cancer.

One study focused on the development of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as CDK2 inhibitors. By replacing a phenylsulfonamide moiety with a pyrazole ring, researchers synthesized a series of compounds with potent CDK2 inhibitory activity. Notably, compound 15 in this series emerged as a highly potent CDK2 inhibitor with a Ki value of 0.005 µM and demonstrated selectivity over other CDKs. Mechanistic studies revealed that this compound reduced the phosphorylation of retinoblastoma, a key CDK2 substrate, and induced cell cycle arrest and apoptosis in ovarian cancer cells.

The structure-activity relationship (SAR) analysis from this research highlighted the importance of the pyrazole ring's substitution pattern. For example, substituting the phenylsulfonamide group of a lead compound with an unsubstituted pyrazol-4-yl ring resulted in a compound (14 ) with more potent CDK2 and CDK5 inhibition (Ki values of 0.007 and 0.003 µM, respectively). However, this modification led to a decrease in antiproliferative activity against A2780 ovarian cancer cells. Further modifications, such as N-alkylation or changing the topology of the pyrazole ring at the pyrimidinyl-C2-NH position, were generally detrimental to both CDK2 inhibition and antiproliferative activity.

Another area of investigation for pyrazole derivatives is the inhibition of p38 MAP kinase. One such derivative, RO3201195, a S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone, was identified as a highly selective and orally bioavailable inhibitor of p38 MAP kinase.

| Compound | Target Kinase | Inhibition (Ki/IC50) | Cell Line | Antiproliferative Activity (GI50) | Reference |

| 15 | CDK2 | 0.005 µM (Ki) | 13 cancer cell lines | 0.127-0.560 µM | |

| 14 | CDK2 | 0.007 µM (Ki) | A2780 ovarian cancer | Lower than lead compound | |

| RO3201195 | p38 MAP kinase | Potent inhibitor | - | - |

Other Enzymatic Targets and Inhibition Mechanisms (e.g., Alpha-amylase)

Beyond kinases, pyrazole derivatives have been explored as inhibitors of other enzymes, such as alpha-amylase, a key enzyme in carbohydrate metabolism. Inhibition of alpha-amylase is a therapeutic strategy for managing type 2 diabetes.

Several studies have synthesized and evaluated pyrazole derivatives for their α-amylase inhibitory activity. In one study, novel thiazolidine-4-one derivatives containing a pyrazole moiety were synthesized. Compound 5a from this series demonstrated a remarkable 90.04% inhibition of α-amylase at a concentration of 100 µg/mL. Molecular docking studies suggested that this compound binds to the active site of human pancreatic alpha-amylase in a manner similar to the known inhibitor acarbose (B1664774).

Another study investigated two pyrazole derivatives, Pyz-1 and Pyz-2 , for their antidiabetic potential. Both compounds showed potent inhibition of α-amylase with IC50 values of 119.3 ± 0.75 µM and 120.2 ± 0.68 µM, respectively, which were comparable to the standard drug acarbose (IC50 = 115.6 ± 0.574 µM).

A separate investigation synthesized three pyrazole derivatives, designated as B , C , and D , and tested their inhibitory effect on α-amylase purified from pancreatic cancer patients. The inhibitory effect of these derivatives increased with concentration, with compound B showing the most significant inhibitory efficacy at 50%.

| Compound/Derivative | Enzyme Target | Inhibition Data | Reference |

| 5a (Thiazolidine-4-one pyrazole) | Alpha-amylase | 90.04% inhibition at 100 µg/mL | |

| Pyz-1 | Alpha-amylase | IC50 = 119.3 ± 0.75 µM | |

| Pyz-2 | Alpha-amylase | IC50 = 120.2 ± 0.68 µM | |

| B | Alpha-amylase | 50% inhibition |

In Vitro Cell-Based Biological Activities

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (Mechanistic insights)

Derivatives of this compound have demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines. The pyrazole scaffold serves as a versatile backbone for designing compounds that can interfere with cancer cell growth and survival through various mechanisms.

One prominent mechanism is the inhibition of tubulin polymerization. A series of indenopyrazoles were designed as potential tubulin polymerization inhibitors targeting the colchicine (B1669291) binding site. Compound 2 from this series was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis through the activation of caspase pathways. This compound displayed nanomolar potency against various tumor cell lines. Further development led to the synthesis of pyrazoles 5b and 5e , which also exhibited high inhibitory activities against K562, MCF-7, and A549 cells. Notably, compound 5b was significantly more potent than the established tubulin inhibitor ABT-751 in A549 and K562 cells and was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM.

Another key target for pyrazole derivatives is cyclin-dependent kinase 2 (CDK2). A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors. Compound 15 from this series displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM. Mechanistic studies in ovarian cancer cells showed that this compound reduced the phosphorylation of retinoblastoma, arrested the cell cycle at the S and G2/M phases, and induced apoptosis.

Other pyrazole derivatives have shown broad-spectrum anticancer activity. For instance, methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate (11a ) displayed good inhibition of proliferation on HepG2 (liver cancer) and HeLa (cervical cancer) cells. Similarly, 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile (21 ) exhibited potent cytotoxic activity, with cell proliferation inhibition higher than 90% on several cancer cell lines, including those of non-small cell lung, colon, CNS, ovarian, and prostate cancer.

| Compound | Cancer Cell Line(s) | Activity (GI50/IC50/% Inhibition) | Mechanism of Action | Reference |

| 2 (Indenopyrazole) | Various | Nanomolar potency | Tubulin polymerization inhibitor | |

| 5b (Pyrazole) | K562, MCF-7, A549 | GI50: 0.021 µM (K562), 0.69 µM (A549) | Tubulin polymerization inhibitor (IC50 = 7.30 µM) | |

| 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) | 13 cancer cell lines | GI50: 0.127-0.560 µM | CDK2 inhibitor, induces apoptosis | |

| 11a (Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate) | HepG2, HeLa | Growth inhibition: 54.25% (HepG2), 38.44% (HeLa) | Not specified | |

| 21 (5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile) | NCI-H23, HCT-15, SF-295, NCI/ADR-RES, DU-145 | >90% inhibition | Not specified |

Antimicrobial Spectrum (Antibacterial, Antifungal, Antitubercular)

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antitubercular effects. The pyrazole scaffold has been a focal point in the development of new antimicrobial agents.

In the realm of antibacterial and antifungal activity, a novel series of nitrofuran-containing tetrasubstituted pyrazole derivatives were synthesized and evaluated. Compound 3b from this series showed promising antibacterial activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis, as well as antifungal activity against C. albicans. Another study reported on pyrazole-1-carbothiohydrazide derivatives, where compound 21a displayed high antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values ranging from 62.5–125 µg/mL for bacteria and 2.9–7.8 µg/mL for fungi, which were lower than the standard drugs. The antimicrobial efficacy of pyrazole derivatives is thought to be related to their ability to interfere with the synthesis of the bacterial cell wall.

With respect to antitubercular activity, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and screened against Mycobacterium tuberculosis (MTB) strain H37Rv. These compounds were tested at a concentration of 6.25 µg/mL and compared to the standard drug rifampin. In a different approach, researchers used virtual screening and molecular docking to identify 5-aminopyrazole derivatives with anti-tubercular potential. Compounds 30a–d from this series showed potent anti-tubercular activity with MIC values between 2.23 and 4.61 µM and exhibited lower cytotoxicity when tested on Vero cells.

| Compound/Derivative Series | Microorganism(s) | Activity (MIC/Concentration) | Reference |

| 3b (Nitrofuran-containing pyrazole) | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Promising activity | |

| 21a (Pyrazole-1-carbothiohydrazide) | Bacteria, Fungi | MIC: 62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal) | |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Mycobacterium tuberculosis H37Rv | Tested at 6.25 µg/mL | |

| 30a–d (5-aminopyrazoles) | Mycobacterium tuberculosis | MIC: 2.23–4.61 µM |

Anti-inflammatory Mechanisms in Cellular Models

While pyrazole derivatives are widely recognized for their anti-inflammatory potential, with some, like Celecoxib (B62257), achieving clinical significance, the specific cellular mechanisms for many analogues are still under investigation. nih.govnih.gov For the 4-aminopyrazole (4-AP) subclass, in vitro studies have begun to elucidate their mode of action. Generally, 4-APs are reported to have less potent anti-inflammatory effects compared to their 3-amino and 5-amino isomers. nih.gov

However, certain structural features can confer notable activity. For instance, studies on various pyrazole derivatives in cellular models, such as RAW 264.7 macrophage cells, have shown that their anti-inflammatory effects can be mediated through the modulation of key signaling pathways and inflammatory mediators. nih.gov Some compounds have been observed to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov A significant mechanism for some pyrazole-based compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response. nih.gov

Interestingly, some pyrazole derivatives exhibit an unusual immunomodulatory profile by not only suppressing pro-inflammatory mediators but also by increasing the production of anti-inflammatory cytokines like IL-4 and IL-13. nih.gov Although direct evidence for this compound is limited, the anti-inflammatory activity observed in closely related 4-aminopyrazoles, especially those with a phenyl group at the C5-position, suggests potential for similar mechanisms. nih.govresearchgate.net

Antioxidant Activity in Cell-Free and Cellular Systems

The 4-aminopyrazole scaffold has been identified as a promising source of antioxidant agents. Derivatives have demonstrated significant radical-scavenging capabilities in a variety of in vitro assays. nih.gov N-unsubstituted 4-aminopyrazoles, in particular, have shown high activity in tests such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.gov

These compounds have also been shown to protect cells from oxidative damage. In oxidative erythrocyte hemolysis assays, which model lipid peroxidation in cell membranes, certain 4-aminopyrazole derivatives provided notable protection. nih.gov The antioxidant potential is often compared to standard antioxidants like Trolox. The introduction of the amino group at the C4-position appears crucial for this activity, a feature that distinguishes these compounds from other pyrazole isomers. nih.gov

Below is a table summarizing the antioxidant activity observed in various 4-aminopyrazole derivatives, highlighting the assays used and the key findings.

| Compound/Derivative Class | Assay(s) Performed | Key Findings | Reference(s) |

| N-Unsubstituted 4-aminopyrazoles | ABTS, ORAC/AAPH, Oxidative erythrocyte hemolysis | High radical-scavenging activity demonstrated in both cell-free and cellular-based assays. | nih.gov |

| 4-Amino-3-methyl-1-phenylpyrazol-5-ol | ABTS, FRAP, ORAC | Showed pronounced antioxidant activity, proposed as a lead structure for treating oxidative stress diseases. | nih.gov |

| 4-Aminopyrazoles (general) | DPPH | Some derivatives showed moderate radical scavenging activity. | mdpi.com |

| 4-Amino-3-trifluoromethyl-5-phenylpyrazoles | Not specified | Investigated as analogues of the antioxidant drug Edaravone. | nih.gov |

Structure-Activity Relationship (SAR) Investigations of the this compound Scaffold

The biological activity of aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.netmdpi.com SAR studies help to delineate the structural requirements for desired pharmacological effects.

Influence of N1-Alkyl Substituents on Biological Profiles

The substituent at the N1 position of the pyrazole ring plays a critical role in modulating the molecule's physical properties and its interaction with biological targets.

Steric and Electronic Effects: The size and nature of the N1-substituent, such as the sec-butyl group in this compound, can influence the molecule's conformation and its ability to fit into a receptor's binding pocket. For some biological activities, such as anticonvulsant properties, the distance between the exocyclic 4-amino group and the endocyclic N2 atom is critical, a parameter directly affected by the N1-substituent. nih.gov

Unsubstituted vs. Substituted N1: N-unsubstituted (N1-H) 4-aminopyrazoles have demonstrated potent tuberculostatic and antibacterial activity. nih.gov Substitution at N1 with a methyl group has been shown to yield compounds with significant anticancer activity against certain cell lines, such as HeLa cells. researchgate.net For 5-aminopyrazole derivatives, introducing a more flexible alkyl chain at the N1 position was found to remarkably inhibit reactive oxygen species (ROS) production. mdpi.com This suggests that moving from an unsubstituted to a small alkyl (methyl) to a larger, more flexible alkyl group like butan-2-yl can significantly alter the biological activity profile, potentially shifting it from antibacterial to anticancer or antioxidant.

Role of the 4-Amino Group in Biological Interactions

The amino group at the C4 position is a key pharmacophoric feature, crucial for the biological activities observed in this class of compounds.

Hydrogen Bonding: The exocyclic amino group is a potent hydrogen bond donor, enabling it to form strong interactions with amino acid residues in the active sites of enzymes and receptors. tandfonline.com This is a well-established principle for kinase inhibitors, where aminopyrazole scaffolds can anchor the molecule within the ATP-binding site.

Basicity and Polarity: The amino group increases the polarity and basicity of the molecule, influencing its solubility and pharmacokinetic properties. Its presence is considered essential for the anticonvulsant activity noted in some 4-AP series. nih.gov

Antioxidant Activity: As noted previously, the 4-amino group is a key determinant of the antioxidant and radical-scavenging properties of these pyrazoles. nih.govnih.gov

Impact of Other Pyrazole Ring Substituents on Activity and Selectivity

Substituents at the C3 and C5 positions of the 4-aminopyrazole ring provide another layer of modulation for activity and selectivity.

C3-Position: The introduction of a trifluoromethyl (CF3) group at the C3 position has been a successful strategy, leading to the identification of 4-amino-3-trifluoromethyl-5-phenylpyrazoles as lead structures for developing new pharmacologically active compounds. nih.govresearchgate.net Conversely, for some 5-aminopyrazole series, an unsubstituted C3 position was found to be a key determinant for anti-proliferative activity, suggesting that substitution at this position is not universally beneficial and is dependent on the target and the isomer. mdpi.com

C5-Position: The C5 position has been shown to be a critical point for modification. The introduction of a phenyl group at C5 in the 4-aminopyrazole scaffold conferred appreciable anti-inflammatory and analgesic activity, a trait that was absent in derivatives lacking this feature. nih.govresearchgate.net

The following table summarizes the general SAR findings for the 4-aminopyrazole scaffold based on available literature.

| Position | Substituent | Effect on Biological Activity | Reference(s) |

| N1 | Hydrogen (unsubstituted) | Associated with high tuberculostatic and antibacterial activity. | nih.gov |

| N1 | Methyl | Linked to potent anticancer activity against HeLa cells. | researchgate.net |

| N1 | Flexible alkyl chain | In 5-AP isomers, shown to inhibit ROS production. | mdpi.com |

| C3 | Trifluoromethyl (CF3) | A key feature in lead structures with pharmacological potential. | nih.govresearchgate.net |

| C3 | Methyl | Present in some derivatives with anticonvulsant activity. | nih.gov |

| C4 | Amino (NH2) | Essential for antioxidant, anticonvulsant, and receptor binding activities. | nih.govnih.govtandfonline.com |

| C5 | Phenyl | Confers significant analgesic and anti-inflammatory properties. | nih.govresearchgate.net |

Future Research Directions for 1 Butan 2 Yl 1h Pyrazol 4 Amine Research

Development of Novel and Efficient Synthetic Routes for Analogues

The exploration of the chemical space around 1-(butan-2-yl)-1H-pyrazol-4-amine necessitates the development of novel and efficient synthetic routes to generate a diverse library of analogues. Traditional methods for pyrazole (B372694) synthesis, such as the Knorr synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines, provide a solid foundation. eco-vector.com However, future efforts should focus on more advanced and sustainable methodologies.

Key areas for development include:

One-Pot and Multicomponent Reactions (MCRs): These approaches offer significant advantages in terms of efficiency, atom economy, and reduced waste. One-pot syntheses of 3,5-disubstituted and 3,4,5-trisubstituted pyrazoles have been developed using ketones, aldehydes, and hydrazine (B178648) monohydrochloride, often without the need for chromatographic purification. chemmethod.comnih.govacs.org Future work could adapt these methods for the specific synthesis of analogues of this compound.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and energy sources is a critical consideration for modern synthetic chemistry. Research into microwave-assisted nih.govresearchgate.net and ultrasound-assisted nih.gov synthesis of pyrazole derivatives has shown promise in reducing reaction times and improving yields. The use of green catalysts, such as ammonium (B1175870) chloride, and renewable solvents like ethanol, further contributes to the sustainability of these processes. eco-vector.com Solvent-free reaction conditions using organic ionic salts like tetrabutylammonium (B224687) bromide also present a novel and inexpensive method for pyrazole synthesis. nih.gov

Catalytic Methods: The development of novel catalytic systems can lead to highly regioselective and efficient pyrazole syntheses. Copper-promoted aerobic oxidative cycloaddition reactions and iodine-mediated metal-free oxidative C-N bond formation are examples of modern catalytic approaches. rsc.org Silver-catalyzed reactions have also been employed for the synthesis of trifluoromethylated pyrazole derivatives. nih.gov

Flow Chemistry: The application of continuous flow technology can offer precise control over reaction parameters, leading to improved yields, safety, and scalability for the synthesis of pyrazole analogues.

| Synthetic Approach | Key Features | Potential Advantages for Analogue Synthesis |

| One-Pot/Multicomponent Reactions | Combination of multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, rapid library generation. |

| Green Chemistry | Use of eco-friendly solvents, catalysts, and energy sources (microwaves, ultrasound). | Reduced environmental impact, improved safety, and sustainability. |

| Advanced Catalysis | Employment of novel metal or organocatalysts. | High regioselectivity, mild reaction conditions, broad substrate scope. |

| Flow Chemistry | Continuous processing in a reactor. | Precise control, enhanced safety, easy scalability. |

Advanced Computational Design of Highly Selective and Potent Pyrazole Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties. For the development of analogues of this compound, a synergistic approach combining various computational techniques will be crucial.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are powerful tools for understanding the relationship between the chemical structure of pyrazole derivatives and their biological activity. rsc.orgrsc.org By developing robust QSAR models, researchers can predict the activity of novel analogues and prioritize their synthesis. rsc.orgacs.org These models can identify key molecular descriptors that influence activity, guiding the design of more potent compounds. rsc.org

Molecular Docking: This technique allows for the prediction of the binding mode of a ligand within the active site of a biological target. chemmethod.comchemrxiv.orgmdpi.comthermofisher.com For pyrazole derivatives, docking studies can elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and selectivity. chemrxiv.orgnih.gov This information is invaluable for designing analogues with improved binding characteristics.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, offering a more realistic representation of the biological environment. chemrxiv.org These simulations can be used to assess the stability of binding poses identified through docking and to understand the conformational changes that occur upon ligand binding.

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the drug discovery process is essential to avoid late-stage failures. Various computational tools can be employed to predict the drug-likeness and pharmacokinetic profiles of designed pyrazole analogues. nih.gov

| Computational Technique | Application in Pyrazole Analogue Design |

| QSAR | Predict biological activity and identify key structural features for potency. |

| Molecular Docking | Predict binding modes and identify key interactions with biological targets. |

| Molecular Dynamics | Assess the stability of ligand-receptor complexes and understand dynamic behavior. |

| ADMET Prediction | Evaluate drug-likeness and pharmacokinetic properties to guide lead optimization. |

Identification of New Biological Targets and Elucidation of Novel Mechanisms of Action

While pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, there is a continuous need to identify novel biological targets and elucidate new mechanisms of action. mdpi.com This will expand the therapeutic potential of compounds like this compound.

Emerging Therapeutic Targets: Recent research has highlighted several emerging targets for pyrazole-based drugs. Protein kinases, for instance, are a major class of targets, and pyrazole-scaffold protein kinase inhibitors (PKIs) are being developed for various diseases, including cancer and inflammatory disorders. nih.gov Other promising targets include enzymes like carbonic anhydrase, cyclooxygenase (COX), and lipoxygenase (LOX). researchgate.net The exploration of pyrazole derivatives as inhibitors of targets such as succinate (B1194679) dehydrogenase for antifungal applications also presents a promising avenue. acs.org

Mechanism of Action Studies: A deeper understanding of how pyrazole derivatives exert their biological effects is crucial for their development as therapeutic agents. For example, some pyrazole compounds have been shown to induce apoptosis in cancer cells, while others act as anti-inflammatory agents by inhibiting COX and LOX enzymes. researchgate.netnih.gov Future research should focus on detailed mechanistic studies to unravel the specific molecular pathways affected by this compound and its analogues. This could involve investigating their effects on signaling pathways, gene expression, and protein-protein interactions.

Dual-Target and Multi-Target Ligands: The design of pyrazole derivatives that can modulate multiple targets simultaneously is a promising strategy for treating complex diseases. For instance, compounds with dual COX/LOX inhibitory activity could offer enhanced anti-inflammatory effects with a better side-effect profile. researchgate.net

Integration with High-Throughput Screening and Chemical Biology Platforms

To accelerate the discovery of new bioactive pyrazole derivatives, the integration of synthetic efforts with high-throughput screening (HTS) and advanced chemical biology platforms is essential.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target or in a phenotypic assay. thermofisher.com The development of diverse libraries of this compound analogues, synthesized using the efficient methods described in section 6.1, can be coupled with HTS to identify promising hits. High-throughput virtual screening (HTVS) can also be employed as a cost-effective initial step to screen large compound databases and prioritize candidates for experimental testing. chemmethod.com

Chemical Biology Platforms: Chemical biology utilizes small molecules as tools to study and manipulate biological systems. Pyrazole-based compounds can be developed as chemical probes to investigate the function of specific proteins or pathways. This includes the design of:

Fluorescent Probes: Pyrazole derivatives with fluorescent properties can be used for bioimaging applications to visualize and track biological processes in real-time. researchgate.netrsc.orgnih.gov These probes can be designed to detect specific ions or molecules within cells. rsc.orgrsc.org

Activity-Based Protein Profiling (ABPP): ABPP is a powerful technique that uses reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.govyoutube.comyoutube.com Pyrazole-based probes can be designed to covalently label the active sites of specific enzymes, enabling their identification and the screening of inhibitors. nih.gov

Photoaffinity Labeling: This technique uses photoreactive probes to covalently crosslink to their target proteins upon photoactivation, facilitating target identification and validation. nih.gov

The integration of these advanced screening and chemical biology approaches will not only accelerate the discovery of new drug candidates based on the this compound scaffold but also provide invaluable tools for fundamental biological research.

Q & A

Q. What are the standard synthetic routes for 1-(Butan-2-yl)-1H-pyrazol-4-amine, and what purification methods ensure high yield and purity?

The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. For example:

- Step 1 : Condensation of ketones (e.g., 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone) with aldehydes (e.g., furfural) to form α,β-unsaturated ketones .

- Step 2 : Reaction with nucleophiles like malononitrile or cyanothioacetamide to form pyrazole intermediates .

- Step 3 : Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) to achieve yields of ~17–20% . Key reagents include cesium carbonate, copper(I) bromide, and hydrazine derivatives. Purity (>95%) is confirmed via HPLC or LC-MS .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Hydrazine, ethanol, reflux | ~60% | |

| Purification | Silica gel chromatography | 17.9% |